Product packaging for 3-(Pyridin-2-ylmethyl)quinazolin-4-one(Cat. No.:)

3-(Pyridin-2-ylmethyl)quinazolin-4-one

Cat. No.: B4870174
M. Wt: 237.26 g/mol
InChI Key: IVVQZYXECXBAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Pyridin-2-ylmethyl)quinazolin-4-one is a heterocyclic organic compound of significant interest in medicinal chemistry and anticancer drug discovery. It is built on a quinazolin-4-one core, a privileged scaffold in pharmacology known for its diverse biological activities . This specific derivative features a pyridin-2-ylmethyl substituent, which enhances its potential to interact with key biological targets. The quinazolinone core is a key structural component in several FDA-approved cancer therapeutics and is frequently employed in the rational design of novel kinase inhibitors . Research into similar quinazolin-4-one derivatives has demonstrated their utility in designing potent and selective multi-target inhibitors for complex diseases like cancer . For instance, compounds based on the quinazolin-4-one structure have been successfully developed as dual inhibitors targeting phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), two important enzyme classes in cell proliferation and survival signaling pathways . Furthermore, recent innovations have fused the quinazolin-4-one scaffold with other pharmacophores, such as 1,2,3-triazole and glycoside moieties, to create hybrid molecules with promising cytotoxic activity and dual inhibitory action against EGFR and VEGFR-2, key receptors in tumor growth and angiogenesis . This compound is intended for research purposes only, specifically for use in chemical biology, hit-to-lead optimization studies, and investigations into the mechanisms of cancer cell proliferation and death. For Research Use Only. Not intended for diagnostic or therapeutic procedures, whether human or veterinary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O B4870174 3-(Pyridin-2-ylmethyl)quinazolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyridin-2-ylmethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-12-6-1-2-7-13(12)16-10-17(14)9-11-5-3-4-8-15-11/h1-8,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVQZYXECXBAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

3 Pyridin 2 Yl Quinazoline 2,4 1h,3h Dione

This analogue differs by the presence of an additional carbonyl group at the C2 position of the quinazolinone ring.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) HRMS (ESI)
11.63 (s, 1H), 8.63–8.58 (m, 1H), 8.00 (td, J = 7.7, 1.9 Hz, 1H), 7.95 (dd, J = 8.3, 1.6 Hz, 1H), 7.76–7.70 (m, 1H), 7.54–7.48 (m, 2H), 7.28–7.22 (m, 2H)162.1, 149.9, 149.3, 149.3, 139.9, 138.7, 135.5, 127.5, 124.4, 124.1, 122.7, 115.4, 114.5m/z: [M+Na]⁺ calcd. for C₁₃H₉N₃O₂: 262.0587; found: 262.0587

2 Pyridin 2 Yl 2,3 Dihydroquinazolin 4 1h One

This isomer is a dihydro-analogue where the pyridine (B92270) group is attached at the 2-position.

¹H NMR (400 MHz, DMSO) δ (ppm) ¹³C NMR (100 MHz, DMSO) δ (ppm)
8.76 (t, J = 6.0 Hz, 1H), 8.56 (dd, J₁ = 4.8 Hz, J₂ = 1.6 Hz, 1H), 7.87 (brs, 1H), 7.76 (dt, J₁ = 8.0 Hz, J₂ = 2.0 Hz, 1H), 7.62 (dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 7.30-7.27 (m, 1H), 7.22 (dt, J₁ = 8.0 Hz, J₂= 1.2 Hz, 1H), 7.19 (brs, 1H), 6.60 (d, J = 7.6 Hz, 1H), 6.53 (dt, J₁ = 7.6 Hz, J₂ = 1.2 Hz, 1H)172.0, 159.4, 149.7, 149.5, 137.2, 132.9, 129.5, 122.6, 121.6, 115.0, 114.8, 111.9, 48.4

Substituted Quinazolin 4 One Analogues

Anticancer and Antiproliferative Research

Quinazolinone derivatives are recognized for their potential as anticancer agents, with some compounds like gefitinib (B1684475) and erlotinib (B232) having been successfully commercialized. nih.govnih.gov Research into 3-(pyridin-2-ylmethyl)quinazolin-4-one and its analogues focuses on several key mechanisms to inhibit cancer cell growth and proliferation.

Kinase Inhibition as a Mechanism of Action (e.g., Aurora Kinase A, EGFR, BRAFV600E, PI3K, HDAC)

A primary mechanism through which quinazolinone derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. researchgate.net

Aurora Kinase A (AKA): AKA is a key regulator of the cell cycle, and its overexpression is linked to various cancers, including non-small cell lung cancer (NSCLC). nih.gov A derivative, BIQO-19 (Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate), was specifically designed as an AKA inhibitor. nih.gov Studies showed that BIQO-19 effectively suppressed the expression of activated AKA (p-AKA) in NSCLC cells, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs). nih.gov The combination of EGFR inhibitors like erlotinib with AKA inhibitors such as alisertib (B1683940) has shown synergistic effects in reducing cell viability in KRAS-mutated NSCLC models. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in cancer therapy, particularly for NSCLC. nih.gov The quinazoline (B50416) scaffold is central to first-generation EGFR inhibitors. nih.gov More recent research has focused on developing novel quinazolin-4-one derivatives as dual inhibitors. For instance, hybrid compounds combining quinazolin-4-one and 3-cyanopyridin-2-one structures were developed as dual inhibitors of both EGFR and BRAFV600E. nih.gov Molecular docking studies confirmed that these hybrids could effectively bind to the EGFR active site. nih.gov

BRAFV600E: The BRAFV600E mutation is a known oncogenic driver. The aforementioned quinazolin-4-one/3-cyanopyridin-2-one hybrids were also designed to target this mutated kinase, demonstrating a strategy to create dual-action anticancer agents. nih.gov Compounds from this series showed significant inhibition of BRAFV600E. nih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is frequently overactivated in many human cancers, regulating cell proliferation, cycle progression, and apoptosis. nih.govnih.gov Consequently, PI3K is a prime target for anticancer drug development. researchgate.net A series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were synthesized and evaluated as PI3K inhibitors. nih.gov Specific compounds from this series, 7i and 7m, showed potent inhibitory activity against PI3Kα and subsequently blocked the PI3K/Akt pathway, leading to anticancer effects. nih.govnih.gov

Cell Cycle Modulation and Apoptosis Induction Pathways

By inhibiting key regulatory proteins, this compound derivatives can disrupt the normal progression of the cell cycle and trigger programmed cell death (apoptosis) in cancer cells.

Cell Cycle Arrest: The inhibition of Aurora Kinase A by the derivative BIQO-19 was shown to induce a significant G2/M phase arrest in the cell cycle of H1975 NSCLC cells. nih.gov Similarly, other quinazolinone derivatives have been found to cause cell cycle arrest at different phases. For example, some 4-aminoquinazoline derivatives that inhibit PI3Kα cause G1 phase arrest. nih.gov Certain 2-(3-fluorophenyl)-6-morpholinoquinazolin-4(3H)-one derivatives have also been reported to induce G2/M phase arrest. bue.edu.eg

Apoptosis Induction: The cell cycle arrest induced by these compounds often leads to apoptosis. In the case of BIQO-19, the G2/M arrest was followed by the induction of apoptosis in EGFR-TKI-resistant NSCLC cells. nih.gov Other quinazolinone derivatives have been shown to induce apoptosis through various molecular pathways. For instance, 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives trigger apoptosis through a caspase-dependent pathway. nih.gov Research on other related structures has identified the induction of both extrinsic and intrinsic apoptosis pathways, sometimes involving the activation of caspases 3, 8, and 9, and the inhibition of the PI3K/Akt/mTOR signaling pathway. bue.edu.eg

Reversal of Drug Resistance (e.g., EGFR-TKI Resistance)

A significant challenge in cancer therapy is the development of acquired resistance to targeted drugs like EGFR-TKIs. nih.gov Research indicates that derivatives of this compound may help overcome this resistance.

The development of third-generation EGFR-TKIs like osimertinib (B560133) was a response to resistance mechanisms such as the T790M mutation. nih.gov However, further resistance can emerge, for example, through the C797S mutation. nih.gov One strategy to combat resistance is to target alternative pathways. The Aurora Kinase A inhibitor, BIQO-19, was specifically tested on EGFR-TKI-resistant NSCLC cells (H1975) and demonstrated potent antiproliferative activity. nih.gov Furthermore, a combination of BIQO-19 with the first-generation EGFR-TKI gefitinib resulted in synergistic antiproliferative effects in NSCLC cells. nih.gov This suggests that targeting AKA with this quinazolinone derivative could be a viable strategy to restore sensitivity to EGFR inhibitors in resistant cancers. nih.gov Studies also support the concept of an EGFR-TKI "rechallenge" after a drug-free interval as a potential option for patients with acquired resistance. asco.orgmdpi.com

Cytotoxic Effects on Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. This broad-spectrum activity highlights their potential as anticancer agents. nih.gov The effectiveness is often measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a compound required to inhibit the growth of 50% of the cells.

For example, a series of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were tested against human non-small cell lung cancer (HCC827), human neuroblastoma (SH-SY5Y), and hepatocellular carcinoma (LM3) cells. nih.gov Compounds 7i and 7m from this series showed the most potent activity against HCC827 cells, with IC₅₀ values of 1.12 μM and 1.20 μM, respectively. nih.gov Notably, these compounds showed lower toxicity towards normal human liver cells (H7702), suggesting a degree of selectivity for cancer cells. nih.gov Similarly, quinazolin-4-one/3-cyanopyridin-2-one hybrids showed potent growth inhibition against four different cancer cell lines, with GI₅₀ values ranging from 1.20 to 1.80 µM. nih.gov Numerous studies have reported the cytotoxicity of various quinazolinone derivatives against cell lines such as MCF-7 (breast), HeLa (cervical), HCT-116 (colorectal), and U-937 (lymphoma). researchgate.netnih.govmdpi.com

Table 1: Cytotoxic Activity of Selected Quinazolinone Derivatives

Inhibition of Other Antineoplastic Targets (e.g., Dihydrofolate Reductase, Thymidylate Synthase)

Beyond kinase inhibition, quinazolinone derivatives have been investigated as inhibitors of other essential enzymes in cancer cell metabolism, such as those involved in nucleotide synthesis.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, a co-factor essential for the synthesis of nucleotides and certain amino acids. wikipedia.orgnih.gov Inhibiting DHFR disrupts DNA replication and leads to cell death, making it a validated target for anticancer drugs like methotrexate (B535133). wikipedia.orgresearchgate.net A series of quinazoline analogues were designed to mimic methotrexate and evaluated for their ability to inhibit mammalian DHFR. nih.gov Compounds from this series demonstrated potent DHFR inhibition, with IC₅₀ values in the sub-micromolar range. nih.gov However, a direct correlation between DHFR inhibition and antitumor activity was not always observed, suggesting that some compounds may have additional mechanisms of action. nih.gov

Thymidylate Synthase (TS): TS is another key enzyme in the DNA synthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.gov Inhibition of TS leads to a depletion of thymidine, which is critical for DNA replication and repair. elsevierpure.com Certain 2-amino-4-hydroxyquinazoline analogues have shown inhibitory activity against TS. elsevierpure.com One such analogue was found to be more potent against TS than against DHFR, suggesting its potential utility in cancer chemotherapy, particularly for neuroblastoma. elsevierpure.com

Antimicrobial Research

In addition to their anticancer properties, the quinazolinone scaffold is associated with a broad spectrum of antimicrobial activities. nih.gov Research has explored the efficacy of this compound derivatives against various bacterial and fungal pathogens.

A study involving new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds evaluated their antimicrobial potential. mdpi.com One derivative, 2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one (compound 4c), exhibited more potent antibacterial activity than the standard drug Amoxicillin against S. typhimurium (MIC of 4 μg/mL) and equipotent activity against E. coli and S. typhimurium (MIC of 8 μg/mL). mdpi.com Another related compound in the study, a 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde derivative (5c), also showed potent activity against E. coli and S. typhimurium. mdpi.com These findings indicate that the quinazolinone core, when appropriately substituted with pyridine-containing moieties, can serve as a template for developing new antimicrobial agents. The mechanism of action for some of these compounds has been linked to the inhibition of DNA gyrase, an essential bacterial enzyme. mdpi.comnih.gov

Table 2: Antimicrobial Activity of a Quinazolinone Derivative

Antibacterial Spectrum and Efficacy (Gram-Positive and Gram-Negative)

Derivatives of the quinazolinone scaffold have demonstrated significant antibacterial activity against a broad range of both Gram-positive and Gram-negative bacteria. nih.gov Studies indicate that substitutions at various positions on the quinazolinone ring can greatly influence the antibacterial potency and spectrum. nih.gov

Research into heteroarylcyanovinyl quinazolones and quinazolone pyridiniums has identified compounds with potent antibacterial effects. mdpi.com For instance, the introduction of a pyridinium (B92312) group was found to be advantageous for broadening the antibacterial spectrum. mdpi.com One notable derivative, quinazolone pyridinium 19a , exhibited stronger antibacterial activity than the control drug norfloxacin (B1679917) against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL. mdpi.com This compound displayed broad-spectrum activity against all tested strains with MICs ranging from 0.5 to 8 µg/mL. mdpi.com

Further studies on other derivatives have also shown promising results. A 2-(1-(pyridin-2-yl)ethylidene)hydrazinyl derivative (4c ) was more potent than Amoxicillin against Salmonella typhimurium (MIC of 4 µg/mL) and equally potent against E. coli (MIC of 8 µg/mL). mdpi.com Simple derivatives such as 2-Methyl-4(3H)-quinazolinone have also shown good activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgresearchgate.net

Antifungal Efficacy

The antifungal potential of quinazolinone derivatives has also been a subject of investigation. nih.govnih.gov These compounds have shown efficacy against various fungal strains, including human and plant pathogens. mdpi.comresearchgate.net

For example, a 2-(1-(furan-2-yl)ethylidene) derivative (4a ) demonstrated potent antifungal activity with MIC values ranging from 2 to 16 µg/mL. mdpi.com It was found to be more potent than the standard drug Clotrimazole against Candida albicans (MIC of 2 µg/mL vs. 8 µg/mL for Clotrimazole) and Macrophomina phaseolina (MIC of 8 µg/mL vs. 16 µg/mL for Clotrimazole). mdpi.com

In research focused on agricultural applications, a series of 2-substituted quinazolin-4-(3H)-ones were screened for their in vitro antifungal activity against tree plant fungi. researchgate.net Compounds 3c , 3d , and 3e displayed good antifungal activity against Fusarium oxysporum f. sp. albedinis, Fusarium oxysporum f. sp. canariasis, and Verticillium dahliae Kleb. researchgate.net General studies also confirm that various quinazolinone derivatives exhibit activity against fungi like Aspergillus niger and C. albicans. nih.govbiomedpharmajournal.org

Investigated Mechanisms of Antimicrobial Activity

The antimicrobial effects of quinazolinone derivatives are believed to arise from their interaction with essential bacterial processes. nih.gov One of the key mechanisms investigated is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. mdpi.com A study identified a 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde derivative (5c ) and a 2-(1-(furan-2-yl)ethylidene) derivative (4a ) as potent inhibitors of DNA gyrase, with IC₅₀ values of 4.09 µM and 4.17 µM, respectively. mdpi.com These values were nearly equal to that of the reference inhibitor. mdpi.com

Other research suggests a more general mechanism involving interaction with the bacterial cell wall, which could explain the broad activity against Gram-positive bacteria. nih.gov For the highly potent quinazolone pyridinium 19a , further investigations into its preliminary antibacterial mechanisms were initiated due to its broad-spectrum activity. mdpi.com

Anti-inflammatory and Analgesic Research

Quinazolinone derivatives have been identified as promising candidates for the development of new anti-inflammatory and analgesic agents. nih.gov

Modulation of Inflammatory Pathways

A series of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones were synthesized and investigated for their anti-inflammatory and analgesic activities. nih.gov Among the tested compounds, 2-(1-methylbutylidene)-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one (AS3 ) showed significant anti-inflammatory activity when compared to the reference standard diclofenac (B195802) sodium. nih.gov

A more targeted approach has focused on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. nih.gov Alkylthiourea quinazoline derivatives were developed as selective inhibitors of NF-κB activation. nih.gov One of the most effective compounds, 19 , strongly inhibited the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) with an IC₅₀ of 0.84 µM and also inhibited Tumor Necrosis Factor-alpha (TNFα) with an IC₅₀ of 4.0 µM. nih.gov Mechanistically, this compound was found to block the translocation of the NF-κB dimer to the nucleus without affecting its release from the IκB complex. nih.gov

Enzyme Inhibition in Inflammation (e.g., Aldose Reductase, AKR1C2)

Inhibition of specific enzymes involved in inflammatory processes and related complications is another therapeutic strategy explored with quinazolinone derivatives. Aldose reductase (AKR1B1) is an enzyme implicated in diabetic complications, which often have an inflammatory component. A novel series of quinazolin-4(1H)-one derivatives were designed as potent and selective inhibitors of AKR1B1. nih.gov

The inhibitory activities of these compounds were characterized by IC₅₀ values ranging from 0.015 to 31.497 µM. nih.gov Structure-activity relationship studies highlighted that an N1-acetic acid and an N3-benzyl group with electron-withdrawing substituents on the quinazolin-4(1H)-one scaffold were important for potent and selective inhibition. nih.gov Compound 5g emerged as the most potent inhibitor, with an IC₅₀ value of 0.015 µM and a high selectivity index. nih.gov

Antidiabetic Research

The versatility of the quinazolinone scaffold extends to the field of antidiabetic research, with derivatives being investigated as inhibitors of various targets to control blood glucose levels. ekb.eg

One major area of focus is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. A series of 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde showed potent α-glucosidase inhibitory activity compared to the standard drug acarbose (B1664774). ekb.egnih.gov Notably, compounds 4j and 4l were found to be particularly effective at reducing blood sugar levels. nih.gov

Another target is Dipeptidyl peptidase-4 (DPP4), an enzyme that inactivates incretin (B1656795) hormones responsible for glucose regulation. nih.gov A series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed as DPP4 inhibitors. nih.gov The compound 9i , which has a chloro substitution on the phenyl moiety of a 6-bromo quinazoline ring, showed promising inhibitory activity with an IC₅₀ of 9.25 µM. nih.gov

Furthermore, quinazolin-4-one derivatives have been developed as glucokinase (GK) activators. researchgate.net GK plays a key role in glucose sensing and metabolism. In a study, compounds 3 and 4 (quinazolin-4-one clubbed thiazole (B1198619) acetamides/acetates) showed significant GK activation with EC₅₀ values of 632 nM and 516 nM, respectively, and demonstrated a prominent glucose-lowering effect in an oral glucose tolerance test in rats. researchgate.net

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Studies

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. nih.govresearchgate.net They function by preventing the degradation of incretin hormones, which in turn increases insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. The quinazolinone scaffold has been identified as a promising framework for the development of novel DPP-4 inhibitors. nih.govresearchgate.net

A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and evaluated for their DPP-4 inhibitory activity. nih.gov Although these compounds showed good inhibitory potential, their activity was lower than the reference drug, sitagliptin. nih.gov This was predicted to be due to differences in how the synthesized compounds interacted with the DPP-4 enzyme compared to the lead compounds. nih.gov

In another study, a series of quinazoline clubbed thiazoline (B8809763) derivatives were designed and synthesized. researchgate.net One compound from this series demonstrated a particularly high inhibitory potency with an IC50 value of 1.12 nM and exhibited good selectivity for DPP-4 over related enzymes like DPP-8 and DPP-9. researchgate.net Molecular docking studies suggested that a hydrogen bond between the nitrogen atom of the quinazoline ring and the amino acid Tyr631 in the enzyme's active site is a key interaction. researchgate.net

Further research into spiro cyclohexane-1,2'-quinazoline derivatives hybridized with various heterocyclic rings also yielded highly potent DPP-4 inhibitors. Many of the synthesized compounds in this series were found to be 102-103 times more active than the reference drug linagliptin, with IC50 values in the range of 0.0005–0.0089 nM. nih.gov

Table 1: DPP-4 Inhibition by Quinazolinone Derivatives

Compound Class Key Structural Features IC50 Value Reference
2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Methyl-benzonitrile at N-3 Lower than Sitagliptin nih.gov
Quinazoline-Thiazoline Hybrids Thiazoline clubbed with quinazoline 1.12 nM researchgate.net
Spiro Cyclohexane-1,2'-Quinazolines Spiro cyclohexane (B81311) ring 0.0005–0.0089 nM nih.gov

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govacs.org Inhibiting this enzyme can delay carbohydrate absorption and reduce postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. nih.govacs.org The quinazolinone scaffold has been extensively investigated for its potential to inhibit α-glucosidase. nih.govresearchgate.netnih.gov

One study focused on a series of C-7 substituted 2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives. eurjchem.com This research led to the identification of eight analogs with significant α-glucosidase inhibition, showing IC50 values below 2 μM, which is comparable to the reference drug acarbose (IC50 = 0.586 µM). eurjchem.com

In a different study, a series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized. nih.gov One particular compound from this series, N-(4-bromophenyl)-2-(2-methoxy-4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide, showed the highest α-glucosidase inhibition with an IC50 of 14.4 µM, making it approximately 53 times more potent than acarbose. nih.govresearchgate.net Kinetic studies revealed that this compound acts as a competitive inhibitor of the enzyme. nih.govresearchgate.net

Furthermore, a series of new quinazolinone-pyrazole hybrids were designed and all exhibited more potent inhibitory activity against α-glucosidase than acarbose, with IC50 values ranging from 60.5 ± 0.3 µM to 186.6 ± 20 µM (acarbose IC50 = 750.0 ± 10.0 µM). nih.gov The most potent of these, a competitive inhibitor, had a Ki of 56 μM. nih.gov

Table 2: α-Glucosidase Inhibition by Quinazolinone Derivatives

Compound Series Most Potent Derivative Example IC50 Value Inhibition Type Reference
C-7 Substituted 2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amines - < 2 µM - eurjchem.com
Quinazolin-4(3H)-one-phenoxy-acetamide N-(4-bromophenyl)-2-(2-methoxy-4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide 14.4 µM Competitive nih.govresearchgate.net
Quinazolinone-pyrazole hybrids - 60.5 ± 0.3 µM Competitive nih.gov

Other Emerging Biological Activities

Beyond their established roles as enzyme inhibitors in metabolic diseases, derivatives of the quinazolin-4-one scaffold are being explored for other significant therapeutic applications, including antiviral and antimalarial activities.

Antiviral Potential (e.g., SARS-CoV-2 Main Protease Inhibition)

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication and maturation, making it a prime target for antiviral drug development. nih.govnih.govmdpi.com The quinazolinone structure has been identified as a promising scaffold for designing Mpro inhibitors. nih.govnih.gov

In one study, a fragment-based approach was used to synthesize quinazolinone-peptido-nitrophenyl derivatives as potential Mpro inhibitors. nih.govnih.gov Two compounds from this series, G1 and G4, demonstrated dose-dependent inhibition of Mpro with IC50 values of 22.47 ± 8.93 μM and 24.04 ± 0.67 μM, respectively. nih.gov Molecular docking suggested these compounds bind to a cavity similar to that of the known Mpro inhibitor GC376. nih.gov

Another research effort identified a series of nonpeptidic, noncovalent quinazolin-4-one inhibitors of SARS-CoV-2 Mpro based on the structure of baicalein (B1667712). nih.govnih.gov A standout compound, C7, showed superior inhibitory activity against Mpro (IC50 = 0.085 ± 0.006 μM) compared to baicalein (IC50 = 0.966 ± 0.065 μM). nih.govnih.gov Compound C7 also effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells with an EC50 of 1.10 ± 0.12 μM and low cytotoxicity. nih.gov

Further studies on quinazoline sulfonamide derivatives revealed potent inhibitory activity against 3CLpro, with one compound showing an IC50 value of 1.18 µM, which was comparable to the reference compound baicalein (IC50 = 1.72 µM). mdpi.com

Table 3: SARS-CoV-2 Mpro Inhibition by Quinazolinone Derivatives

Compound Series Most Potent Derivative IC50 Value Antiviral EC50 Reference
Quinazolinone-peptido-nitrophenyl G1 22.47 ± 8.93 μM - nih.gov
Quinazolin-4-one based on baicalein C7 0.085 ± 0.006 μM 1.10 ± 0.12 µM nih.govnih.gov
Quinazoline sulfonamides Compound 6 1.18 µM - mdpi.com

Antimalarial Activity (General Quinazolinone Class)

Malaria remains a significant global health issue, exacerbated by the emergence of drug-resistant parasite strains. imrpress.com This has spurred the search for new antimalarial agents, and the quinazolinone scaffold has shown considerable promise in this area. imrpress.comscialert.net The natural product febrifugine (B1672321), which contains a quinazolinone ring, has long been known for its potent antimalarial properties and has served as a basis for designing new synthetic analogues. nih.govnih.gov

Research has indicated that the 4-quinazolinone moiety is crucial for antimalarial activity. nih.gov Studies on febrifugine analogues have shown that modifications to the quinazoline ring, the linker, or the piperidine (B6355638) ring can influence activity. scialert.net For instance, a series of 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized based on febrifugine's structure and showed in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov These synthetic routes are often shorter and more cost-effective than those for febrifugine analogues. nih.gov

The development of resistance to traditional antimalarials like chloroquine (B1663885) and sulfadoxine-pyrimethamine (B1208122) underscores the urgent need for new drugs. imrpress.com Quinazolinone derivatives are considered a potential source of lead compounds for new antimalarial drugs, acting against the malaria pathogen and helping to combat the spread of resistance. scialert.netomicsonline.org

Structure Activity Relationship Sar and Structure Property Relationship Studies of 3 Pyridin 2 Ylmethyl Quinazolin 4 One Derivatives

Correlating Substituent Variations to Biological Efficacy

The biological activity of 3-(Pyridin-2-ylmethyl)quinazolin-4-one derivatives is intricately linked to the nature and position of various substituents on both the quinazolinone and pyridine (B92270) rings. Extensive research has focused on understanding these relationships to optimize potency and selectivity. A significant body of work has centered on the anticonvulsant properties of this class of compounds, revealing key structural requirements for activity.

Influence of Electronic Properties of Substituents (e.g., Electron-Withdrawing, Electron-Donating Groups)

The electronic nature of substituents plays a pivotal role in modulating the biological activity of quinazolinone derivatives. Studies on related 2,3-disubstituted quinazolin-4(3H)-ones have shown that the presence of electron-donating groups (EDGs) on the aromatic ring at position 2 can enhance anticonvulsant activity. For instance, derivatives with a p-methoxy-phenyl group at the 2-position have demonstrated notable activity. This suggests that increasing the electron density at specific regions of the molecule can be beneficial for its interaction with biological targets.

Conversely, the effect of electron-withdrawing groups (EWGs) can be more complex. In the synthesis of closely related 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones, it was observed that strong electron-withdrawing groups, such as a nitro group, on the pyridine ring significantly decreased the yield of the final product, indicating an unfavorable electronic influence on the cyclization step. nih.gov While this relates to a synthetic outcome, it can be extrapolated that such strong electronic perturbations might also negatively affect the binding affinity of the molecule to its biological target. However, milder electron-withdrawing groups like halogens (e.g., chloro, bromo) on the phenyl ring at position 2 have been incorporated into active anticonvulsant compounds. mdpi.com

The way in which substituents influence the anticonvulsant potential points to the importance of having substituents that augment the electron density on the nitrogen of the quinazolin-4-one structure. nih.gov

Steric and Lipophilic Contributions of Substituents

The size, shape, and lipophilicity of substituents are critical determinants of the pharmacological profile of this compound derivatives. Lipophilicity, often expressed as LogP, is a crucial factor for central nervous system (CNS) active agents as it governs their ability to cross the blood-brain barrier.

In studies of 2,3-disubstituted quinazolin-4(3H)-ones, it has been consistently observed that increased lipophilicity often correlates with enhanced anticonvulsant activity. mdpi.com For example, compounds with a benzyl (B1604629) group at the 3-position, which is structurally analogous to the pyridin-2-ylmethyl group, generally exhibit higher lipophilicity and, in some cases, better anticonvulsant potential compared to smaller substituents like an allyl group. mdpi.com This suggests that the pyridin-2-ylmethyl moiety itself contributes favorably to the lipophilic character required for CNS penetration.

The steric bulk of substituents also plays a significant role. The presence of a bulky nucleus at the 2-position, such as a beta-naphthyl group, has been associated with anticonvulsant activity. mdpi.com However, there is a delicate balance, as excessively bulky groups could lead to steric hindrance, preventing the molecule from fitting into the binding site of its target receptor. The anticonvulsant potency is notably influenced by the nature of the substituents at positions 2 and 3, which are primarily responsible for the pharmacokinetics of the compounds. mdpi.com

Positional Effects of Functional Groups on Activity and Selectivity

The specific placement of functional groups on the quinazolinone and pyridine rings is a critical factor that dictates the activity and selectivity of these compounds. General structure-activity relationship (SAR) studies on quinazolinone derivatives have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are particularly significant for modulating pharmacological activity. researchgate.netnih.gov

For anticonvulsant activity, the substituent at position 3 is of paramount importance. The 3-(pyridin-2-ylmethyl) group is a key feature, and modifications to this group or the pyridine ring itself can have a substantial impact. In a broader context of quinazolinone derivatives, the presence of a substituted aromatic ring at position 3 is often considered essential for antimicrobial activities and can be beneficial for CNS depression and anticonvulsant effects. researchgate.netnih.gov

Furthermore, the substitution pattern on the quinazolinone ring's benzene (B151609) portion (positions 5 through 8) can fine-tune the activity. The introduction of halogen atoms at positions 6 and 8 has been shown to improve the antimicrobial activities of certain quinazolinone derivatives. researchgate.net While this is for a different biological activity, it highlights the electronic and steric influence of substituents at these positions. For anticonvulsant activity, electron-donating or halogen substituents at position 6 are known to be favorable. researchgate.net

In the synthesis of 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones, it was noted that electron-donating groups at positions 4 and 5 of the pyridine ring had a positive effect on the reaction yields. nih.gov This suggests that the electronic landscape of the pyridine ring directly influences the properties of the molecule, which would likely translate to its biological activity.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For quinazolinone derivatives with anticonvulsant activity, a generally accepted pharmacophore model has been proposed based on extensive SAR studies. mdpi.comnih.govijper.org

The key pharmacophoric features for anticonvulsant activity in this class of compounds include:

A Hydrophobic Domain: The quinazolin-4(3H)-one moiety itself serves as a crucial hydrophobic region that can engage in van der Waals and hydrophobic interactions with the biological target, often a receptor or enzyme in the CNS. mdpi.com

An Electron Donor Atom: The nitrogen atom at position 1 (N1) of the quinazolinone ring is considered an important electron donor site. mdpi.com

A Hydrogen Bond Acceptor: The carbonyl group at position 4 (C4=O) acts as a critical hydrogen bond acceptor, enabling a key interaction with the target protein. mdpi.com

Modulatory Substituents: The substituent at position 2 allows for fine-tuning of the electronic, steric, and lipophilic properties of the molecule to optimize its fit and interaction with the target. mdpi.com

These features are believed to be essential for the interaction of these compounds with their biological targets, such as the GABA-A receptor, which is a common target for many anticonvulsant drugs. mdpi.com The pyridin-2-ylmethyl group at position 3 fits well within this model, providing the necessary lipophilic and aromatic character, while the nitrogen atom in the pyridine ring can also participate in additional interactions, potentially enhancing selectivity and potency.

Computational Chemistry and in Silico Approaches in the Investigation of 3 Pyridin 2 Ylmethyl Quinazolin 4 One Derivatives

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 3-(pyridin-2-ylmethyl)quinazolin-4-one derivatives, this method has been instrumental in elucidating their binding modes within the active sites of various biological targets, thereby explaining their inhibitory mechanisms.

Research has shown that quinazolin-4-one derivatives are capable of targeting a wide array of enzymes implicated in cancer and other diseases. nih.gov Molecular docking studies have been performed to predict the binding affinity and interaction patterns of these compounds with targets such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K). nih.govnih.govnih.gov For instance, in studies involving EGFR and BRAF^V600E, docking analyses confirmed that quinazolin-4-one hybrids can effectively inhibit these tyrosine kinase receptors. nih.gov The simulations, often carried out with software like Discovery Studio, reveal crucial interactions such as hydrogen bonds and π-π stacking with key amino acid residues in the ATP-binding site of the kinases. nih.govresearchgate.net

In a study on 2,3-disubstituted quinazolin-4(3H)-one derivatives as potential anticonvulsant agents, molecular modeling was used to predict their binding affinity towards the GABA-A receptor. hilarispublisher.com The results showed a strong correlation between the docking scores and the experimentally observed anticonvulsant activity. hilarispublisher.com Similarly, docking studies of quinazolin-4(3H)-one-morpholine hybrids against VEGFR1 and VEGFR2 identified a lead compound with high docking scores, suggesting potent inhibitory activity. nih.gov These computational predictions are essential for understanding how the pyridinylmethyl group and other substituents on the quinazolinone core contribute to target binding and selectivity.

Derivative ClassTarget ProteinKey Interactions ObservedReference
Quinazolin-4-one/3-cyanopyridin-2-one HybridsEGFR, BRAF^V600EHydrogen bonding, π-π stacking with active site residues. nih.gov
Quinazolin-4(3H)-one-morpholine HybridsVEGFR1, VEGFR2, EGFRStrong hydrogen bond interactions with active sites. nih.gov
6-(pyridin-3-yl) quinazolin-4(3H)-one DerivativesPI3K/Akt PathwayInteractions within the ATP-binding site. nih.gov
2-Substituted-3-allyl-4(3H)-quinazolinone DerivativesGABA-A ReceptorHigh binding affinities correlating with anticonvulsant activity. hilarispublisher.com
Quinazolin-4(3H)-one DerivativesCDK2 KinaseConventional hydrogen bonds with residues like Asp86 and Leu83; π-π stacking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov For quinazolinone derivatives, 2D and 3D-QSAR models have been developed to guide the synthesis of more potent molecules. acs.orgrsc.org These models mathematically describe how modifications to the chemical structure, such as adding or changing substituents, affect the compound's efficacy.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), are used to create a predictive model that can direct future structural modifications. rsc.org These models provide contour maps that indicate where steric bulk, positive or negative electrostatic charges, or hydrophobic properties are favorable or unfavorable for biological activity. For example, a 3D-QSAR model for quinazolinone derivatives containing hydrazone structures was constructed to guide the development of novel antitumor agents. rsc.org

In the broader context of quinazoline-based inhibitors, QSAR models have been successfully used to predict the anticancer potential of newly designed molecules. acs.org The statistical robustness of these models is confirmed through various validation techniques, ensuring their predictive power. acs.orgijprajournal.com By leveraging QSAR, researchers can prioritize the synthesis of compounds with the highest predicted activity, streamlining the drug development process. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large compound databases to discover novel molecules with potential activity. nih.gov

For quinazoline-based inhibitors, ligand-based pharmacophore models have been generated from a set of known active compounds. nih.govdoi.org A typical model might consist of features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings (e.g., AAARR). doi.orgresearchgate.net For instance, a five-point pharmacophore model (AAARR.7) was developed for quinazoline-based EGFR inhibitors and demonstrated high statistical significance and predictive power. doi.orgresearchgate.net

Once validated, these pharmacophore models are used in virtual screening workflows to filter databases like ASINEX or ZINC. nih.govresearchgate.net The retrieved hits are then subjected to further computational analysis, such as molecular docking and binding free energy calculations, to identify the most promising candidates for synthesis and biological evaluation. nih.gov This integrated approach of pharmacophore modeling and virtual screening has proven effective in identifying novel acetylcholinesterase inhibitors from a quinazoline (B50416) scaffold, highlighting its utility in discovering leads for complex diseases like Alzheimer's. nih.govresearchgate.net

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. researchgate.net This technique simulates the natural movements of the protein and the ligand, providing crucial information about the durability of their binding.

MD simulations have been applied to quinazolinone derivatives to validate docking poses and analyze the stability of the ligand-protein complexes. nih.govresearchgate.net Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored. A stable RMSD value for the complex over the simulation period (e.g., 40,000 ps) suggests a stable binding mode. nih.govresearchgate.net Low RMSF values for the amino acid residues in the binding pocket indicate that the ligand binding stabilizes that region of the protein. nih.gov

Furthermore, MD simulations allow for a detailed analysis of intermolecular interactions, such as hydrogen bonds, over the course of the simulation. nih.gov For example, a study on a quinazolin-4(3H)-one-morpholine hybrid found that the compound maintained strong hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for over 90% of the simulation time, confirming a highly stable complex. nih.gov These simulations reinforce the docking results and provide a higher level of confidence in the predicted binding mode, which is crucial for lead optimization. researchgate.netnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies for Compound Optimization

Before a compound can become a viable drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction tools allow for the early assessment of these properties, helping to identify and filter out compounds with poor pharmacokinetic profiles or potential toxicity issues. researchgate.net

For quinazolinone derivatives, online tools and software like SwissADME and PreADMET are commonly used to predict a range of properties. researchgate.netactascientific.com These include physicochemical descriptors, lipophilicity, water-solubility, and compliance with drug-likeness rules such as Lipinski's rule of five. researchgate.net Studies on various quinazolinone series have shown that these compounds generally exhibit good potential for oral activity, with predictions of high gastrointestinal absorption. researchgate.netactascientific.com

Toxicity prediction is another critical component of in silico analysis. actascientific.com These tools can flag potential issues such as mutagenicity, hepatotoxicity, or inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. actascientific.comnih.gov For example, computational ADMET predictions for novel quinazolin-4-one/3-cyanopyridin-2-one hybrids indicated low toxicity and minimal side effects. nih.gov This early-stage screening for ADMET properties is invaluable for optimizing lead compounds, ensuring that resources are focused on candidates with a higher probability of success in later developmental stages. nih.govacs.org

ADMET ParameterTypical Prediction for Quinazolinone DerivativesSoftware/MethodReference
Lipinski's Rule of FiveGenerally compliant, indicating drug-likeness.SwissADME researchgate.net
Gastrointestinal (GI) AbsorptionPredicted to be high.SwissADME, PreADMET researchgate.netactascientific.com
Oral BioavailabilityPredicted to be good/high.In silico tools actascientific.com
CYP Enzyme InhibitionPotential for inhibition of specific isoforms (e.g., CYP1A, CYP2D6).PreADMET actascientific.com
HepatotoxicitySome analogues may produce hepatotoxicity.PreTOX II actascientific.com
MutagenicitySome analogues may show potential for mutagenicity.PreTOX II actascientific.com

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, often employing Density Functional Theory (DFT), provide fundamental insights into the electronic properties of molecules. nih.gov These calculations help to understand the electronic structure, stability, and reactivity of this compound derivatives, which complements the findings from other computational methods.

DFT studies can be used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. This information is valuable for predicting how a compound might interact with its biological target at an electronic level. nih.gov

Furthermore, computational studies have been used to investigate the conformational properties and rotational barriers of these molecules. For instance, the rotational behavior around the N3-(2-pyridyl) bond in 3-(pyridin-2-yl)quinazolin-4-one derivatives has been evaluated through a combination of experimental NMR and computational analysis. nih.gov This type of study reveals the preferred spatial arrangement of the pyridinylmethyl group relative to the quinazolinone core, which is critical for its interaction with a target's binding site.

Pre Clinical Evaluation Methodologies for 3 Pyridin 2 Ylmethyl Quinazolin 4 One Derivatives

In Vitro Biological Assay Systems

In vitro assays represent the initial and fundamental step in the preclinical assessment of 3-(Pyridin-2-ylmethyl)quinazolin-4-one derivatives. These laboratory-based tests are crucial for screening large numbers of compounds efficiently and for elucidating their mechanisms of action. Methodologies employed include cell-based assays to determine effects on cell viability and proliferation, specific enzyme inhibition assays to identify molecular targets, and antimicrobial susceptibility tests to evaluate activity against pathogenic microorganisms.

The cytotoxic and antiproliferative activities of quinazolin-4-one derivatives are frequently evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

A series of quinazolin-4(3H)-one hydrazides demonstrated significant cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov Notably, many of these compounds showed inhibitory activity that was 2- to 30-fold more potent against MCF-7 cells and 4- to 87-fold more potent against A2780 cells when compared to the standard drug lapatinib. nih.gov For instance, compound 3j had an IC₅₀ of 0.20 µM against MCF-7 cells, while lapatinib's IC₅₀ was 5.9 µM. nih.gov Similarly, against A2780 cells, compound 3g showed an IC₅₀ of 0.14 µM, significantly lower than lapatinib's 12.11 µM. nih.gov

Another study synthesized quinazolinone-thiazol hybrids and tested their effects on prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. nih.gov Compound A3 was particularly effective, inhibiting the growth of all tested cell lines in a dose-dependent manner with IC₅₀ values of 10 µM for PC3 and MCF-7 cells, and 12 µM for HT-29 cells. nih.gov

Furthermore, novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were assessed for their anticancer activity. Compounds 7i and 7m showed the most potent inhibitory activity against human non-small cell lung cancer (HCC827) cells, with IC₅₀ values of 1.12 µM and 1.20 µM, respectively. nih.gov These compounds also exhibited a degree of selectivity, with IC₅₀ values against normal human liver cells (H7702) being nearly 8-fold higher. nih.gov

In a different investigation, 4-hydroxyquinazoline (B93491) derivatives were screened against PARPi-resistant HCT-15 and HCC1937 cell lines. mdpi.com Compound B1 emerged as the most potent, with IC₅₀ values of 2.89 µM against HCT-15 and 3.26 µM against HCC1937, surpassing the activity of the approved drug Olaparib. mdpi.com

Table 1: Cytotoxicity of Quinazolin-4-one Derivatives Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound/Derivative Class Cell Line IC₅₀ / GI₅₀ (µM) Reference Drug Ref. Drug IC₅₀ / GI₅₀ (µM) Citation
Quinazolin-4(3H)-one hydrazide (3j) MCF-7 0.20 ± 0.02 Lapatinib 5.9 ± 0.74 nih.gov
Quinazolin-4(3H)-one hydrazide (3g) A2780 0.14 ± 0.03 Lapatinib 12.11 ± 1.03 nih.gov
Quinazolinone-thiazol hybrid (A3) PC3 10 Doxorubicin 3.7 nih.gov
Quinazolinone-thiazol hybrid (A3) MCF-7 10 Doxorubicin 7.2 nih.gov
Quinazolinone-thiazol hybrid (A3) HT-29 12 Doxorubicin 5.6 nih.gov
6-(pyridin-3-yl) quinazolin-4(3H)-one (7i) HCC827 1.12 - - nih.gov
6-(pyridin-3-yl) quinazolin-4(3H)-one (7m) HCC827 1.20 - - nih.gov
4-Hydroxyquinazoline (B1) HCT-15 2.89 ± 0.78 Olaparib 45.53 ± 3.13 mdpi.com
4-Hydroxyquinazoline (B1) HCC1937 3.26 ± 0.38 Olaparib 37.07 ± 1.89 mdpi.com
Quinazolin-4-one/3-cyanopyridin-2-one (18) Various 1.20 - 1.80 Doxorubicin 1.10 nih.gov
Quinazolin-4-one/3-cyanopyridin-2-one (19) Various 1.20 - 1.80 Doxorubicin 1.10 nih.gov

To understand the molecular mechanisms underlying their biological activities, this compound derivatives are frequently tested for their ability to inhibit specific enzymes.

A study on imines bearing a quinazolin-4(3H)-one scaffold investigated their inhibitory effects on several metabolic enzymes. bezmialem.edu.tr The compounds displayed excellent inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), with Kᵢ values ranging from 4.20 nM to 26.10 nM for AChE and 1.22 nM to 16.09 nM for BChE. bezmialem.edu.tr These values were significantly better than the standard inhibitor tacrine. bezmialem.edu.tr The same series of compounds also showed potent inhibition of the α-Glycosidase enzyme, with IC₅₀ values between 0.34 nM and 2.28 nM, outperforming the standard drug acarbose (B1664774) (IC₅₀: 3.18 nM). bezmialem.edu.tr

In the context of cancer research, quinazolin-4(3H)-one derivatives have been identified as potent kinase inhibitors. Certain derivatives showed comparable inhibitory activity against multiple tyrosine protein kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.gov Specifically, compounds 2i and 3i were potent inhibitors of CDK2, HER2, and EGFR tyrosine kinases. nih.gov Another series of 3-substituted quinazolin-4(3H)-one derivatives, (S)-C5 and (S)-C8 , displayed potent inhibitory activity against PI3Ks and mTOR, with particular potency against PI3Kα. nih.gov Hybrids of quinazolin-4-one and 3-cyanopyridin-2-one, compounds 18 and 19 , were found to exhibit substantial dual inhibition of both EGFR and BRAFV600E. nih.gov

Table 2: Enzyme Inhibitory Activity of Quinazolin-4-one Derivatives This table is interactive. You can sort and filter the data.

Compound Series Target Enzyme Activity Measure Value Range Standard Drug Citation
Imines with quinazolin-4(3H)-one Acetylcholinesterase (AChE) Kᵢ 4.20–26.10 nM Tacrine bezmialem.edu.tr
Imines with quinazolin-4(3H)-one Butyrylcholinesterase (BChE) Kᵢ 1.22–16.09 nM Tacrine bezmialem.edu.tr
Imines with quinazolin-4(3H)-one α-Glycosidase IC₅₀ 0.34–2.28 nM Acarbose bezmialem.edu.tr
Quinazolin-4(3H)-one derivatives CDK2, HER2, EGFR Inhibition Potent - nih.gov
3-substituted quinazolin-4(3H)-ones PI3Kα, mTOR Inhibition Potent - nih.gov
Quinazolin-4-one/3-cyanopyridin-2-one EGFR, BRAFV600E Inhibition Substantial - nih.gov
Hydrazone/Pyrazole (B372694) quinazolin-4(3H)-ones E. coli DNA gyrase IC₅₀ 3.19-4.17 µM - semanticscholar.org

The antimicrobial potential of quinazolin-4-one derivatives is assessed using standard microbiological techniques such as the agar (B569324) well diffusion method and serial dilution to determine the Minimum Inhibitory Concentration (MIC).

A study of newly synthesized quinazolinone derivatives evaluated their activity against a panel of microbes including Gram-positive bacteria (Bacillus cereus, Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Klebsiella pneumoniae, Pseudomonas aeruginosa), and the fungus Candida albicans. nih.gov Several compounds, including 9, 15, 16, 18, 19, 20, and 29 , were identified as broad-spectrum antimicrobial agents. nih.gov Notably, compounds 19 and 20 also inhibited biofilm formation in P. aeruginosa at sub-MIC levels, with IC₅₀ values of 3.55 µM and 6.86 µM, respectively. nih.gov

Another investigation screened a series of 2,3,6-trisubstituted quinazolin-4-ones for antimicrobial and antifungal activity. biomedpharmajournal.org The results highlighted specific compounds with excellent activity against particular strains: derivative A-2 against E. coli, A-3 against A. niger, A-4 against P. aeruginosa, and A-6 against C. albicans. biomedpharmajournal.org

The serial dilution method was used to determine the MIC of quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds. semanticscholar.org These compounds were tested against four bacterial strains (Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, Escherichia coli) and four fungal strains. semanticscholar.org The majority of the tested compounds showed potent antimicrobial activity, with compound 5a being the most potent, exhibiting MIC values in the range of 1–16 µg/mL. semanticscholar.org

Table 3: Antimicrobial Activity of Quinazolin-4-one Derivatives This table is interactive. You can sort and filter the data.

Compound/Derivative Class Method Test Organism Result Citation
Quinazolinone derivatives (19, 20) Biofilm Inhibition Pseudomonas aeruginosa IC₅₀ = 3.55 µM and 6.86 µM nih.gov
2,3,6-trisubstituted Quinazolin-4-one (A-2) Agar Diffusion Escherichia coli Excellent Activity biomedpharmajournal.org
2,3,6-trisubstituted Quinazolin-4-one (A-4) Agar Diffusion Pseudomonas aeruginosa Excellent Activity biomedpharmajournal.org
2,3,6-trisubstituted Quinazolin-4-one (A-6) Agar Diffusion Candida albicans Excellent Activity biomedpharmajournal.org
Hydrazone/Pyrazole quinazolin-4(3H)-one (5a) Serial Dilution (MIC) Various Bacteria/Fungi MIC = 1–16 µg/mL semanticscholar.org
Amino acid derivatives of quinazolin-3(4H)-one (5d) Disc Diffusion Various Bacteria Activity comparable to Ciprofloxacin researchgate.net

In Vivo Efficacy Studies in Relevant Animal Models (Pre-clinical)

The anti-inflammatory properties of quinazolin-4-one derivatives are commonly tested in rodent models using established methods of inducing inflammation. The carrageenan-induced paw edema model in rats is a widely used acute inflammation assay.

In one study, a novel quinazoline (B50416) derivative was evaluated using the carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats. jneonatalsurg.com The compound demonstrated a dose-dependent inhibition of both paw edema and granuloma formation. jneonatalsurg.com The 50 mg/kg dose showed efficacy comparable to the standard anti-inflammatory drug indomethacin. jneonatalsurg.com

Another research effort synthesized a large set of quinazolin-4-one derivatives and found that all tested compounds exhibited anti-inflammatory activity at a dose of 50 mg/kg, with edema inhibition ranging from 16.3% to 36.3%. nih.gov A separate study on 3-methyl-4(3H)quinazolinone derivatives also confirmed statistically significant anti-inflammatory effects in the carrageenan-induced hind paw edema test in mice. nih.gov

Table 4: Anti-inflammatory Efficacy of Quinazolin-4-one Derivatives in Animal Models This table is interactive. You can sort and filter the data.

Derivative Class Animal Model Assay Key Finding Citation
Novel quinazoline derivative Rat Carrageenan-induced paw edema Dose-dependent inhibition; 50 mg/kg comparable to indomethacin jneonatalsurg.com
Novel quinazoline derivative Rat Cotton pellet-induced granuloma Dose-dependent inhibition jneonatalsurg.com
Various quinazolin-4-ones Rat Carrageenan-induced paw edema 16.3% to 36.3% edema inhibition at 50 mg/kg nih.gov
3-methyl-4(3H)quinazolinones Mouse Carrageenan-induced hind paw edema Statistically significant effects nih.gov

To confirm the anticancer potential observed in vitro, quinazolin-4-one derivatives are tested for their ability to inhibit tumor growth in vivo, typically using mouse xenograft models where human cancer cells are implanted into immunodeficient mice.

A study focusing on PI3K inhibitors identified compound (S)-C5 , a 3-substituted quinazolin-4(3H)-one derivative, as being able to efficaciously inhibit tumor growth in a mouse S-180 sarcoma model. nih.gov

In another preclinical study, the in vivo antitumor efficacy of compound B1 , a 4-hydroxyquinazoline derivative, was evaluated in an HCT-15 nude mouse xenograft model. mdpi.com After solid tumors were established, the compound was administered daily for 14 days, providing a measure of its ability to suppress the growth of human colon cancer cells in a living organism. mdpi.com

Antibacterial Efficacy in Infection Models (e.g., Mouse Peritonitis Model)

The in vivo antibacterial efficacy of novel this compound derivatives is a critical component of their preclinical evaluation, bridging the gap between in vitro activity and potential clinical utility. To this end, various animal infection models are employed to assess the compounds' performance in a complex biological system. Among the most utilized and informative are the mouse peritonitis and neutropenic thigh infection models. acs.org

The mouse peritonitis model is a valuable tool for evaluating the ability of a test compound to protect against a systemic bacterial challenge. acs.org In this model, mice are infected intraperitoneally with a pathogenic bacterial strain, such as Methicillin-Resistant Staphylococcus aureus (MRSA), to induce a systemic infection. acs.org The efficacy of the quinazolinone derivative is then determined by its ability to prevent mortality or reduce the bacterial load in the peritoneal cavity and bloodstream compared to a control group. This model provides a straightforward, yet effective, measure of a compound's in vivo potency and its potential to combat systemic infections. acs.org

For a more detailed assessment of a compound's antibacterial activity at a specific site of infection, the neutropenic thigh infection model is often employed. acs.org This model is particularly useful for evaluating compounds against specific pathogens in immunocompromised hosts. In this setup, mice are rendered neutropenic to mimic an immunocompromised state, and then a localized infection is established in the thigh muscle. The efficacy of the this compound derivative is quantified by measuring the reduction in the number of colony-forming units (CFU) per gram of thigh tissue over a defined period, typically 24 hours. acs.org This model allows for a precise determination of the compound's bactericidal or bacteriostatic activity in a deep-seated tissue infection. acs.org

The selection of appropriate animal models and bacterial strains is crucial for obtaining relevant and translatable data. The findings from these in vivo studies are essential for establishing a preliminary dose-response relationship and for selecting the most promising candidates for further development. acs.org

Table 1: In Vivo Antibacterial Efficacy of Representative Quinazolin-4-one Derivatives

Compound Bacterial Strain Animal Model Key Findings Reference(s)
Compound 27 MRSA Mouse Neutropenic Thigh Infection Demonstrated in vivo efficacy. acs.org
Quinazolinone 2 MRSA Mouse Peritonitis Model Showed good in vivo efficacy and oral bioavailability. acs.org
Thieno-thiazolo-quinazoline derivatives 4 and 5 MRSA USA300 Mouse Skin Infection Effectively reduced bacterial counts compared to vehicle-treated and untreated controls. researchgate.net

Pharmacodynamic Marker Analysis in Animal Models

Pharmacodynamic (PD) marker analysis in animal models is a sophisticated approach to understand the dose-response relationship and to elucidate the mechanism of action of this compound derivatives in vivo. These studies are instrumental in optimizing dosing schedules to maximize therapeutic efficacy while minimizing potential toxicity. jneonatalsurg.com

The primary goal of PD marker analysis is to identify and quantify the physiological and biochemical changes in the host and the pathogen in response to drug treatment. For antibacterial agents, key PD parameters often involve the assessment of bacterial killing kinetics and the impact on inflammatory markers. While specific PD marker data for this compound are not extensively detailed in the available literature, the evaluation of this class of compounds typically involves the analysis of markers related to inflammation and nociception, given their broad biological activities. jneonatalsurg.com

In the context of bacterial infections, the inflammatory response is a critical component of the host's defense mechanism. Therefore, the modulation of inflammatory pathways by quinazolinone derivatives can be a significant indicator of their therapeutic effect. Animal models, such as the carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, are utilized to assess the anti-inflammatory potential of these compounds. jneonatalsurg.com Key pharmacodynamic markers in these models include the reduction in paw volume (edema) and the inhibition of granuloma formation, which are indicative of the compound's ability to suppress acute and chronic inflammatory processes, respectively. jneonatalsurg.com

Furthermore, the analgesic properties of quinazolinone derivatives can be evaluated through models like the acetic acid-induced writhing and hot plate tests in mice. jneonatalsurg.com A significant reduction in the number of writhes or an increased latency in the hot plate test suggests peripheral and central analgesic activity, respectively. jneonatalsurg.com These findings can provide insights into the compound's ability to alleviate infection-associated pain and discomfort. Mechanistic investigations may also point towards the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokines and opioid-mediated pathways as part of the compound's pharmacodynamic profile. jneonatalsurg.com

By integrating pharmacokinetic data with these pharmacodynamic markers, a comprehensive understanding of the drug's behavior in the body can be achieved. This integrated approach is essential for the rational development of novel antibacterial agents and for establishing a solid foundation for their potential clinical applications. jneonatalsurg.com

Future Perspectives and Emerging Research Directions for 3 Pyridin 2 Ylmethyl Quinazolin 4 One Derivatives

Development of Novel Synthetic Pathways

The creation of diverse chemical libraries is fundamental to exploring structure-activity relationships (SAR). Future research will likely focus on developing more efficient, scalable, and versatile synthetic routes to access novel 3-(Pyridin-2-ylmethyl)quinazolin-4-one derivatives.

Emerging strategies include:

Metal-Catalyzed Reactions : Transition-metal-catalyzed reactions, including C-H activation and cascade reactions, are becoming increasingly important for the synthesis of complex heterocyclic compounds. nih.gov Future work could adapt these methods for the direct and regioselective functionalization of the quinazoline (B50416) or pyridine (B92270) rings, allowing for the late-stage introduction of various substituents. For instance, methods developed for synthesizing 2-arylated/heteroarylated quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions could be explored. nih.gov

Annulation and Cyclocondensation Reactions : Novel one-pot synthesis methods are continuously being sought to improve efficiency. A recently developed route for synthesizing 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones involves the annulation of anthranilic esters with N-pyridyl ureas. nih.govresearchgate.net This catalyst-free process, which proceeds with moderate to good yields, could be adapted for the synthesis of this compound derivatives, offering a straightforward pathway to the core structure. nih.gov

Multi-component Reactions : Building upon established methods, such as reacting 2-chloromethylquinazoline-4(3H)-one with various nucleophiles like 3-cyanopyridine-2(1H)-thiones, offers a modular approach to construct complex derivatives. researchgate.net Future explorations may involve expanding the range of reacting partners in multi-component reactions to rapidly generate libraries of compounds with diverse functionalities.

Identification and Validation of New Molecular Targets

While quinazoline derivatives are well-known as kinase inhibitors, the unique topology of the this compound scaffold may allow for interaction with a host of other biologically relevant targets. nih.gov

Future research will focus on:

Broad Kinase Profiling : Systematically screening derivatives against a wide panel of tyrosine and serine/threonine kinases could uncover novel inhibitory activities. Quinazolin-4(3H)-one derivatives have already shown potent inhibition against multiple tyrosine kinases, including CDK2, HER2, and EGFR. nih.gov Compounds 2i and 3i from one study, for example, exhibited strong inhibitory activity against CDK2, with IC50 values of 0.173 µM and 0.177 µM, respectively. nih.gov

Epigenetic Targets : There is growing interest in targeting enzymes involved in epigenetic regulation. Recently, quinazolin-4(3H)-one derivatives have been successfully designed as dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), as well as dual PIM/HDAC inhibitors. nih.govnih.gov This suggests that derivatives of this compound could be engineered to modulate these important cancer-related targets.

Other Enzyme Families : The quinazoline core is present in molecules that inhibit various other enzymes. nih.gov Target deconvolution studies using chemical proteomics and other advanced techniques could identify previously unknown binding partners for this compound family, opening up new therapeutic avenues.

Rational Design of Multi-Target Directed Ligands

The complexity of diseases like cancer often requires modulating multiple biological pathways simultaneously. nih.gov The this compound scaffold is an ideal starting point for designing Multi-Target Directed Ligands (MTDLs) that can engage several targets at once, potentially leading to synergistic efficacy and reduced drug resistance. nih.govnih.gov

Key strategies include:

Fragment-Based and Linker Optimization : By combining pharmacophores known to bind to different targets, novel MTDLs can be constructed. For example, a fragment-based approach was used to develop dual PARP1 and BRD4 inhibitors based on a quinazolin-4(3H)-one core. nih.gov Future work on this compound derivatives could involve strategically modifying the pyridine and quinazoline moieties or introducing linkers to optimize binding to multiple targets, such as co-targeting EGFR and HER2. mdpi.com

Dual Kinase/Epigenetic Inhibition : An emerging paradigm is the simultaneous inhibition of signaling kinases and epigenetic modulators. Based on the demonstrated success of quinazolinone-pyrrolodihydropyrrolone analogs as dual PIM/HDAC inhibitors, researchers could design this compound derivatives that possess similar dual-action profiles for treating hematological malignancies like acute myeloid leukemia. nih.gov

Integration of Advanced Computational and AI-Driven Drug Discovery Tools

Future applications include:

Generative AI for De Novo Design : Deep learning and generative models can design novel molecules with desired properties from the ground up. youtube.com These AI platforms can explore a vast chemical space to generate new this compound derivatives predicted to have high binding affinity for specific targets and favorable drug-like properties. modelmedicines.com This approach allows for rapid iteration in a computational environment before committing to laboratory synthesis. youtube.com

Predictive Modeling : AI algorithms can be trained on large datasets to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as potential off-target effects. mathys-squire.com This allows for the early-stage filtering of compounds that are likely to fail in later development stages, saving significant time and resources.

Target Identification and Validation : AI can analyze complex biological data, including genomic and proteomic information, to identify and validate novel drug targets for which this compound derivatives could be developed. mathys-squire.com For example, AI was used to identify Traf2- and Nck-interacting kinase (TNIK) as a target for idiopathic pulmonary fibrosis, leading to the rapid development of the small molecule inhibitor rentosertib. mathys-squire.com

Exploration of Prodrug Strategies and Advanced Delivery Systems

Many potent drug candidates, particularly kinase inhibitors, suffer from poor physicochemical properties such as low aqueous solubility, which can limit their bioavailability and clinical utility. unisi.it Prodrug strategies offer a proven method to overcome these limitations. researchgate.net

Future research in this area will likely involve:

Improving Solubility and Permeability : The this compound core, while promising, may lead to derivatives with poor water solubility. A prodrug approach, which involves chemically modifying the parent drug to create a more soluble version that converts back to the active form in the body, could be crucial. unisi.itresearchgate.net For pyrazolo[3,4-d]pyrimidines, another class of kinase inhibitors, a prodrug strategy successfully improved aqueous solubility and enhanced biological efficacy. unisi.it

Designing Targeted Delivery : Prodrugs can be designed for targeted activation in specific tissues or cells, such as tumors. This can be achieved by incorporating promoieties that are cleaved by enzymes that are overexpressed in the target tissue, thereby increasing the therapeutic index and reducing systemic toxicity. researchgate.net

Advanced Formulations : Beyond prodrugs, advanced delivery systems like nanoparticles could be used to improve the pharmacokinetic profile of these derivatives. Encapsulating the active compound within a nanoparticle can protect it from degradation, improve its solubility, and facilitate targeted delivery to the site of action. researchgate.net

Q & A

Q. What are the standard synthetic routes for 3-(Pyridin-2-ylmethyl)quinazolin-4-one, and how do reaction conditions influence yield?

The synthesis of quinazolin-4-one derivatives typically involves cyclization or substitution reactions. For example, 4-chlorobenzaldehyde and methyl thioacetate can react to form intermediates, which are then hydrogenated to yield the target compound . Key variables include solvent choice (e.g., dioxane, ethanol), catalysts (e.g., K₂CO₃), and temperature. In one protocol, yields ranged from 35% to 76% depending on reaction time and solvent polarity . Optimization requires systematic screening of parameters like pH, solvent boiling points, and catalyst loading.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify aromatic protons and pyridyl/quinazolinone moieties .
  • Mass spectrometry (MS) : For molecular ion peaks (e.g., m/z values) and fragmentation patterns .
  • Elemental analysis : To verify purity and stoichiometry (e.g., C, H, N content) .
    Additional methods include IR spectroscopy for functional groups (e.g., C=O stretching at ~1680 cm⁻¹) and X-ray crystallography for solid-state conformation .

Q. What are the basic safety protocols for handling this compound in laboratory settings?

Safety precautions include:

  • Working in a fume hood to avoid inhalation (H333 hazard) .
  • Using PPE (gloves, goggles) to prevent skin/eye contact (H315/H319) .
  • Immediate rinsing with water upon exposure and medical consultation .
    Storage should be in inert atmospheres at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structural modifications of the quinazolin-4-one core enhance antibacterial or anti-inflammatory activity?

Derivatization strategies include:

  • Substitution at position 3 : Introducing pyridyl or thiazolidinone groups (e.g., 3-[(5-arylidene-4-oxo-thiazolidin-2-yliden)amino] derivatives) improves antibacterial activity against Gram-positive bacteria .
  • Heterocyclic fusion : Pyrido-fused quinazolinones show enhanced anti-inflammatory effects by inhibiting COX-2 (e.g., IC₅₀ values <10 μM in some analogs) .
    Activity screening should use dose-response assays (e.g., MIC for antibiotics; carrageenan-induced edema models for inflammation) .

Q. How do reaction intermediates or byproducts impact the synthesis of this compound?

For example, treating 3-(2-nitrophenyl)quinazolin-4-one with Na₂S₂O₄ produces benzoimidazoquinazolinone as a byproduct due to nitro-group reduction and cyclization . Byproduct formation can be minimized by:

  • Controlling reaction stoichiometry (e.g., excess reductant).
  • Monitoring reaction progress via TLC or HPLC.
  • Adjusting temperature (e.g., avoiding prolonged boiling in aqueous dioxane) .

Q. What computational methods are suitable for studying the structure-activity relationship (SAR) of quinazolin-4-one derivatives?

  • Molecular docking : To predict binding affinities to targets like COX-2 or bacterial enzymes (e.g., using AutoDock Vina with PDB structures) .
  • QSAR modeling : Correlating substituent electronic properties (e.g., Hammett constants) with bioactivity .
  • DFT calculations : To analyze charge distribution and reactive sites (e.g., HOMO-LUMO gaps in pyridylmethyl derivatives) .

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies may arise from:

  • Structural variations : Differences in substituents (e.g., chloro vs. trifluoromethoxy groups) altering solubility or target interactions .
  • Assay conditions : Varying cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration affecting cytotoxicity) .
    Resolution requires meta-analysis of published data, standardized assay protocols, and orthogonal validation (e.g., in vivo + in vitro testing) .

Q. What strategies optimize the pharmacokinetic properties of this compound derivatives?

  • Lipophilicity adjustments : Introducing polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility .
  • Prodrug design : Masking reactive sites (e.g., esterification of hydroxyl groups for enhanced oral bioavailability) .
  • Metabolic stability assays : Liver microsome studies to identify vulnerable sites for oxidation .

Methodological Notes

  • Data Interpretation : Cross-reference NMR/MS data with computational simulations (e.g., ChemDraw predictions) to validate assignments .
  • Hazard Mitigation : Regularly consult updated SDS sheets for toxicity updates (e.g., acute oral toxicity Category 4 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.